3-Phenylnaphthalene-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylnaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c18-12-16-11-15(13-6-2-1-3-7-13)10-14-8-4-5-9-17(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQOMYAROWMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565259 | |
| Record name | 3-Phenylnaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134202-75-8 | |
| Record name | 3-Phenylnaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Phenylnaphthalene 1 Carbonitrile
Reactions Involving the Carbonitrile Functional Group
The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations. Due to the polarization of the carbon-nitrogen triple bond, the carbon atom is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for coordination to electrophiles.
The electrophilic carbon atom of the nitrile group in 3-phenylnaphthalene-1-carbonitrile is a key site for nucleophilic attack. This reactivity allows for the conversion of the nitrile into a range of other functional groups. While specific studies on this compound are not prevalent in the reviewed literature, the general reactivity of aromatic nitriles provides a strong basis for predicting its behavior.
Nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon, leading to the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of this compound with a Grignard reagent would be expected to produce a 1-acyl-3-phenylnaphthalene derivative. The mechanism involves the initial nucleophilic addition to the nitrile, followed by hydrolysis to liberate the ketone.
The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or alkaline conditions to yield carboxylic acids. nih.govresearchgate.net The reaction typically proceeds via an amide intermediate. researchgate.net
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. researchgate.net Subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of 3-phenylnaphthalene-1-carboxamide. Further hydrolysis of the amide under the reaction conditions yields 3-phenylnaphthalene-1-carboxylic acid and ammonium (B1175870) ions. researchgate.net
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. researchgate.net Protonation of the resulting anion by water gives the imidic acid, which then tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt (e.g., sodium 3-phenylnaphthalene-1-carboxylate) and ammonia. researchgate.net Acidification of the reaction mixture is then required to isolate the free 3-phenylnaphthalene-1-carboxylic acid. nih.gov
Kinetic studies on the hydrolysis of related nitriles, such as 3-cyanopyridine (B1664610) and phenylacetonitrile, have shown that the process follows consecutive first-order kinetics, with the hydrolysis of the intermediate amide often being the slower step. nih.gov The activation energies for these reactions are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
Table 1: Predicted Products of this compound Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H₃O⁺, heat) | 3-Phenylnaphthalene-1-carboxamide | 3-Phenylnaphthalene-1-carboxylic Acid |
| Alkaline (e.g., NaOH, heat), then H₃O⁺ | 3-Phenylnaphthalene-1-carboxamide | 3-Phenylnaphthalene-1-carboxylic Acid |
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.govnih.gov The reduction of this compound with LiAlH₄ would proceed via nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming 1-(aminomethyl)-3-phenylnaphthalene after an aqueous workup. nih.gov
Catalytic hydrogenation, for example using a palladium-on-carbon (Pd/C) catalyst, is another effective method for nitrile reduction. libretexts.org Studies on the hydrogenation of the structurally similar 3-phenylpropionitrile (B121915) have shown that the reaction can yield the corresponding primary amine, 3-phenylpropylamine. nih.govlibretexts.org However, the selectivity for the primary amine can be influenced by reaction conditions such as temperature, pressure, and the presence of additives, with the formation of secondary and tertiary amines as potential side products. nih.govlibretexts.org
The oxidation of the nitrile group is less common but can be achieved under specific conditions, though no specific examples involving this compound are readily available in the literature.
Table 2: Predicted Reduction Products of this compound
| Reagent | Product |
| 1. LiAlH₄, 2. H₂O | 1-(Aminomethyl)-3-phenylnaphthalene |
| H₂, Pd/C | 1-(Aminomethyl)-3-phenylnaphthalene |
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Phenyl Rings
The this compound molecule possesses two aromatic systems that can undergo electrophilic aromatic substitution: the naphthalene ring system and the phenyl ring. The regioselectivity of such reactions is dictated by the electronic effects of the substituents on each ring. studysmarter.co.uknih.gov
The nitrile group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. studysmarter.co.uk Therefore, on the naphthalene ring, electrophilic attack is expected to be disfavored at positions ortho and para to the nitrile group (positions 2, 4, 5, and 8). The phenyl group at position 3 is an activating group, directing electrophiles to the ortho and para positions relative to itself. The interplay of these directing effects will determine the final substitution pattern.
Considering the naphthalene ring system, the phenyl group at C3 will activate the ortho positions (C2 and C4) and the para position (C6). However, the deactivating effect of the nitrile at C1 will strongly disfavor substitution at C2 and C8. Therefore, electrophilic attack is most likely to occur at positions 5, 6, and 7 of the naphthalene ring, with a preference for the positions most activated by the phenyl group and least deactivated by the nitrile group.
On the other hand, the phenyl ring is substituted with the naphthyl group. The naphthyl group is generally considered to be an ortho-, para-directing group. Thus, electrophilic substitution on the phenyl ring of this compound would be expected to occur at the ortho and para positions of the phenyl ring.
It is important to note that steric hindrance can also play a significant role in determining the regioselectivity of the substitution, particularly for bulky electrophiles. nih.gov
Organometallic Chemistry and Coordination Studies with this compound
The presence of the nitrile group and the extended π-system of the phenylnaphthalene core makes this compound a potentially interesting ligand in organometallic chemistry. The nitrogen lone pair of the nitrile can coordinate to a metal center, and the aromatic rings can participate in π-bonding.
While specific studies on the formation of metal-carbon bonds with this compound are not extensively documented, general principles of organometallic chemistry suggest several possibilities. Transition metals, particularly those from the later d-block, are known to form stable complexes with aromatic ligands. st-andrews.ac.uk
For example, palladium complexes are widely used in cross-coupling reactions and can be formed with various aromatic ligands. mdpi.commdpi.comnih.gov The synthesis of such complexes often involves the reaction of a palladium(II) salt, such as palladium acetate (B1210297) or palladium chloride, with the ligand. nih.gov The coordination can occur through the nitrile nitrogen or through the formation of a π-complex with the naphthalene or phenyl rings.
Furthermore, under appropriate conditions, C-H activation of the aromatic rings could lead to the formation of a direct metal-carbon σ-bond. This is a common strategy for the synthesis of cyclometalated complexes, which have applications in catalysis and materials science. researchgate.net The characterization of such complexes would typically involve techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy to elucidate the structure and bonding between the metal and the organic ligand. numberanalytics.com
Role of this compound as a Ligand in Catalysis
While direct studies on the application of this compound as a ligand in catalysis are not extensively documented, its structural features suggest potential for such a role. The presence of the nitrile (-CN) group and the aromatic naphthalene ring system offers possibilities for coordination with metal centers.
The field of catalysis often utilizes coordination compounds to facilitate and control chemical reactions. mdpi.comuab.cat The specific geometry and electronic environment provided by the ligands around a metal center are crucial for the catalytic activity and selectivity. For instance, the formation of coordination polymers, which are extended structures of metal ions linked by ligands, has been a significant area of research for applications in catalysis, gas storage, and luminescence. uab.cat Although no specific coordination compounds of this compound are detailed in the available literature, the principles of coordination chemistry suggest its potential to form such complexes with various metal ions. uci.eduuomustansiriyah.edu.iquab.cat The properties of these potential complexes would depend on factors like the nature of the metal ion, the solvent, and the reaction conditions. uab.cat
Photoreactivity and Photo-induced Rearrangements of this compound
The photoreactivity of aromatic compounds, particularly those with extended π-systems like this compound, is a rich area of study. The absorption of light can lead to excited electronic states with distinct chemical reactivities compared to the ground state, often resulting in unique molecular rearrangements.
Naphthalene and its derivatives are known to be fluorescent and exhibit interesting photophysical properties. nist.gov The introduction of phenyl and cyano substituents to the naphthalene core, as in this compound, is expected to modulate these properties. The study of related compounds, such as N-phenyl dibenzothiophene (B1670422) sulfoximine, has shown that UV irradiation can lead to the cleavage of bonds and the formation of reactive intermediates like nitrenes. nih.gov
Upon absorption of light, this compound would be promoted to an excited singlet state (S1). From this state, it can undergo several processes, including fluorescence (emission of light), intersystem crossing to a triplet state (T1), or chemical reaction. nih.gov The study of 1-nitronaphthalene (B515781) using transient absorption spectroscopy has revealed that intersystem crossing to the triplet manifold can be an ultrafast process, occurring on a sub-picosecond timescale. youtube.com This process may involve intermediate triplet states before relaxing to the lowest triplet state (T1). youtube.com
Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived excited states and reactive intermediates. kingston.ac.uk For instance, in the photochemically activated polymerization of carbazole (B46965) derivatives, transient absorption spectroscopy has been used to observe the initial electron transfer steps from the excited singlet or triplet states. nih.gov Similar techniques could be applied to this compound to identify and study its transient intermediates, such as its excited singlet and triplet states, and any subsequent radical ions or other reactive species that may form upon photoexcitation.
The following table summarizes the typical transient species observed in the photochemistry of related aromatic compounds and their characteristic lifetimes.
| Transient Species | Typical Lifetime | Detection Method |
| Excited Singlet State (S1) | Femtoseconds to Nanoseconds | Transient Absorption, Fluorescence |
| Excited Triplet State (T1) | Microseconds to Milliseconds | Transient Absorption, Phosphorescence |
| Radical Cations/Anions | Varies (depends on environment) | Transient Absorption |
This data is generalized from studies on related aromatic compounds and may not directly reflect the properties of this compound.
A significant photoreaction of aryl-substituted aromatic compounds is photocyclization. The irradiation of compounds structurally similar to this compound, such as stilbene (B7821643) derivatives and 1-phenylnaphthalene (B165152), can lead to intramolecular cyclization reactions to form new ring systems. The nitration of 1-phenylnaphthalene and subsequent reactions have been studied, though not specifically their photocyclization. researchgate.net
The mechanism of photocyclization often involves the excited singlet or triplet state of the molecule. The regioselectivity of the reaction, meaning which atoms form the new bond, is influenced by both electronic and steric factors. For example, in the nitration of 1,1'-binaphthyl, a related biaryl system, the positions of the nitro groups are directed by the existing structure, and the extent of nitration can be limited by steric hindrance. researchgate.net While this is a ground-state reaction, similar steric considerations would apply in a photocyclization reaction of this compound, where the bulky phenyl group would influence the possible cyclization pathways.
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
Understanding the detailed mechanism of a chemical reaction involves identifying the sequence of elementary steps, the intermediates involved, and the factors that control the reaction rate. Kinetic and spectroscopic studies are crucial tools for this purpose.
As discussed in the context of photoreactivity, transient absorption spectroscopy is a primary method for the direct observation of reaction intermediates. nih.govkingston.ac.uk By measuring the absorption of light by a sample as a function of time after photoexcitation, the formation and decay of transient species can be monitored. kingston.ac.uk The absorption spectra of these intermediates can help in their identification. For example, triplet-triplet absorption spectra have been compiled for a wide range of organic molecules and can be used as a reference. nih.gov
In addition to transient spectroscopy, other spectroscopic techniques such as NMR and mass spectrometry can be used to identify more stable intermediates or the final products of a reaction, providing indirect evidence for the reaction pathway. For instance, in the nitration study of 1,1'-binaphthyl, various nitrated products were isolated and characterized using spectroscopic data to deduce their structures and infer the reaction mechanism. researchgate.net
For example, a kinetic analysis of the phenyl-shift reaction in lignin (B12514952) model compounds, which involves the migration of a phenyl group, was conducted using computational methods. This study investigated the influence of substituents on the reaction rate and identified the transition states, providing insight into the factors that control the reaction speed. Similarly, kinetic analysis of the photocyanation of aromatic hydrocarbons like naphthalene has helped to elucidate the mechanism, which involves the formation of a transient ionic complex as a key step. youtube.com
By applying similar kinetic and spectroscopic methodologies to the reactions of this compound, it would be possible to build a comprehensive picture of its reaction mechanisms, identify key intermediates, and determine the factors that govern its reactivity.
Derivatives and Functionalization Strategies of 3 Phenylnaphthalene 1 Carbonitrile
Synthesis of Substituted 3-Phenylnaphthalene-1-carbonitrile Derivatives
The synthesis of derivatives of this compound can be systematically approached by modifying its core components: the phenyl substituent, the naphthalene (B1677914) ring, and the carbonitrile group.
Modification of the Phenyl Substituent
The phenyl group at the 3-position of the naphthalene core serves as a prime site for introducing chemical diversity. The electronic nature of this ring can be modulated by the introduction of various substituents. For instance, the synthesis of 1-methyl-8-phenylnaphthalene derivatives with different substituents on the phenyl ring has been reported. researchgate.net These modifications can influence the through-space shielding effects within the molecule. researchgate.net
Similarly, studies on related structures like 1-phenyl-3-(1-phenylethyl)urea have shown that substitutions on the phenyl ring can significantly impact biological activity. nih.gov While direct examples for this compound are not extensively detailed in the provided results, the principles of aromatic substitution are well-established and can be applied here. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) on the phenyl ring, prior to or after the naphthalene ring formation, would yield a variety of substituted derivatives. The choice of reaction conditions would be crucial to ensure selectivity for the phenyl ring over the naphthalene system.
Functionalization of the Naphthalene Ring
The naphthalene ring itself presents multiple positions for functionalization, allowing for the introduction of additional chemical handles. The regioselectivity of these reactions is often controlled by the directing effects of the existing phenyl and carbonitrile groups.
Recent advances in C-H activation and functionalization offer powerful tools for the direct modification of the naphthalene core. nih.gov These methods, often catalyzed by transition metals, can introduce a range of functional groups at specific positions, guided by directing groups. nih.gov For example, in related naphthalene systems, directing groups have been used to control the regioselective C-H borylation. rsc.org While the directing influence of the cyano and phenyl groups in this compound would need to be specifically investigated, these strategies hold significant promise for creating diverse derivatives.
Furthermore, classical electrophilic aromatic substitution reactions on the naphthalene ring are also possible, although the regiochemical outcome would be influenced by the combined directing effects of the existing substituents.
Transformations of the Carbonitrile Group into Other Functionalities
The carbonitrile (cyano) group is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding the chemical space accessible from this compound. cognitoedu.org
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-phenylnaphthalene-1-carboxylic acid). cognitoedu.orgrsc.org This transformation is fundamental in organic synthesis, as carboxylic acids are themselves versatile intermediates. rsc.org
Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a nickel catalyst) or reduction with other reducing agents can convert the nitrile group into a primary amine (1-aminomethyl-3-phenylnaphthalene). cognitoedu.orgyoutube.com
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. organic-chemistry.org
These transformations allow for the introduction of new reactive sites and the modification of the electronic properties of the naphthalene system. A study on the chemical transformations of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile demonstrates the reactivity of a nitrile group in a complex heterocyclic system, showcasing its potential for annulation and the formation of new ring systems. semanticscholar.org
Table 1: Potential Transformations of the Carbonitrile Group in this compound
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| This compound | H₃O⁺, heat or OH⁻, H₂O then H₃O⁺ | 3-Phenylnaphthalene-1-carboxylic acid | Nitrile to Carboxylic Acid |
| This compound | H₂, Ni catalyst or LiAlH₄ | (3-Phenylnaphthalen-1-yl)methanamine | Nitrile to Primary Amine |
| This compound | 1. R-MgBr 2. H₃O⁺ | 1-Acyl-3-phenylnaphthalene | Nitrile to Ketone |
Advanced Functionalization Techniques for Extended Molecular Complexity
Beyond the fundamental transformations, advanced techniques can be employed to build more complex molecular architectures based on the this compound scaffold.
Carbon-Carbon Bond Formation Beyond Initial Synthesis
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the extension of molecular frameworks and the creation of more intricate structures. youtube.comorganic-chemistry.org Several modern catalytic methods can be applied to this compound and its derivatives to achieve this.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming C-C bonds. organic-chemistry.org To utilize these reactions, a halogenated derivative of this compound would first need to be synthesized. For example, a bromo or iodo substituent could be introduced onto the naphthalene or phenyl ring, which could then participate in cross-coupling with a variety of partners (e.g., boronic acids, alkenes, or terminal alkynes).
Recent developments have also focused on the direct C-H activation/C-C bond formation, bypassing the need for pre-functionalization with a halogen. organic-chemistry.org These methods offer a more atom-economical approach to extending the molecular complexity of aromatic compounds.
Stereoselective Derivatization
The this compound core possesses a stereogenic axis due to hindered rotation around the C-C single bond connecting the naphthalene and phenyl rings. This phenomenon, known as atropisomerism, gives rise to stable, non-superimposable mirror-image isomers. The selective synthesis of a single atropisomer is a significant challenge and a key focus in modern organic synthesis, as the individual enantiomers can exhibit distinct properties and biological activities.
Stereoselective derivatization of this compound and related biaryl systems often relies on transition-metal-catalyzed cross-coupling reactions and organocatalytic methods. These strategies aim to control the axial chirality during the formation of the biaryl bond or through the functionalization of a prochiral or racemic biaryl precursor.
One prominent approach involves the atroposelective C-H functionalization, where a directing group on one of the aromatic rings guides a metal catalyst to selectively activate a specific C-H bond, leading to the formation of a new bond and the establishment of axial chirality. For instance, palladium and rhodium complexes have been effectively utilized in the atroposelective arylation, alkenylation, and alkynylation of various biaryl compounds. While direct examples for this compound are not extensively documented, the principles from related systems are highly applicable.
Another powerful strategy is the use of chiral organocatalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), to catalyze reactions that set the stereochemistry of the chiral axis. These catalysts can activate substrates through various non-covalent interactions, creating a chiral environment that favors the formation of one atropisomer over the other.
Below is a table summarizing representative stereoselective methods applicable to the synthesis of axially chiral biaryls, which could be adapted for this compound derivatives.
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features |
| Atroposelective C-H Alkenylation | Pd(OAc)₂ / Chiral Ligand | Biaryl with Directing Group | High enantioselectivity in the formation of axially chiral styrenes. |
| Atroposelective C-H Arylation | [Rh(cod)Cl]₂ / Chiral Phosphine (B1218219) | N-Aryl Heterocycles | Effective for constructing axially chiral N-aryl systems. |
| Atroposelective Annulation | Chiral Phosphoric Acid | Ynones and Dinucleophiles | Creates fused chiral biaryl systems with high stereocontrol. |
| Atroposelective [3+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | Enals and Nitroalkenes | Constructs complex chiral heterocycles with defined axial chirality. |
The development of stereoselective methods for the derivatization of this compound is crucial for unlocking the full potential of this class of compounds in applications ranging from chiral ligands in asymmetric catalysis to advanced materials with tailored chiroptical properties.
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel molecules before their synthesis. In the context of this compound, computational methods can provide profound insights into its structural, electronic, and chiroptical properties, thereby guiding the design of new derivatives with desired functionalities.
A key aspect of computational studies on atropisomers like this compound is the determination of the rotational barrier around the stereogenic axis. Density Functional Theory (DFT) calculations are widely employed for this purpose. By mapping the potential energy surface as a function of the dihedral angle between the phenyl and naphthalene rings, the energy barrier to rotation can be calculated. This information is critical for predicting the conformational stability of the atropisomers at a given temperature. For the parent compound, 1-phenylnaphthalene (B165152), computational studies have estimated this rotational barrier, providing a baseline for understanding the influence of substituents on the rotational dynamics of this compound derivatives. researchgate.net
Furthermore, DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict a wide range of molecular properties, including:
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated. These parameters are crucial for understanding the reactivity, charge transport characteristics, and potential applications in organic electronics.
Spectroscopic Properties: UV-Vis and circular dichroism (CD) spectra can be simulated to predict the photophysical and chiroptical properties of the designed derivatives. This is particularly important for the development of materials for optical applications.
Reactivity and Reaction Mechanisms: Computational modeling can elucidate the mechanisms of stereoselective reactions, helping to understand the origin of enantioselectivity and to optimize reaction conditions for the synthesis of specific atropisomers.
The table below summarizes key computational parameters that can be evaluated to guide the design of novel this compound derivatives.
| Computational Method | Property Predicted | Significance in Design |
| Density Functional Theory (DFT) | Rotational Energy Barrier | Predicts the stability of atropisomers. |
| DFT | HOMO/LUMO Energies | Relates to electronic properties and reactivity. |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | UV-Vis and CD Spectra | Predicts optical and chiroptical properties. |
By leveraging these computational tools, researchers can screen virtual libraries of this compound derivatives, prioritizing candidates with the most promising properties for synthesis and experimental validation. This synergy between computational design and experimental work accelerates the discovery of new functional molecules based on the this compound scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Phenylnaphthalene 1 Carbonitrile
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Phenylnaphthalene-1-carbonitrile, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the naphthalene (B1677914) core, the phenyl substituent, and the nitrile group.
The primary vibrational modes anticipated for this compound are:
Nitrile (C≡N) Stretch: This is one of the most diagnostic peaks. The C≡N triple bond typically displays a sharp and strong absorption band in the range of 2210-2260 cm⁻¹. Its intensity and exact position can be influenced by the electronic effects of the aromatic system.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the naphthalene and phenyl rings are expected to appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. These bands can be complex due to the extensive conjugation in the molecule.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically occur in the 690-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic rings.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2210 - 2260 | Strong, Sharp |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic | C-H Out-of-Plane Bend | 690 - 900 | Medium to Strong |
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed bands precisely. Such an analysis can provide insights into the coupling of various vibrational modes within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for characterizing compounds with conjugated π-systems, such as this compound. The extended conjugation involving the naphthalene and phenyl rings is expected to result in significant absorption in the UV region.
The UV-Vis spectrum of this compound would likely be characterized by multiple absorption bands, corresponding to different electronic transitions:
π → π* Transitions: These are high-energy transitions of electrons from bonding π orbitals to antibonding π* orbitals. Due to the extensive conjugated system, these transitions are expected to be intense and occur at longer wavelengths (lower energy) compared to non-conjugated systems.
n → π* Transitions: The nitrile group possesses a non-bonding pair of electrons (n) on the nitrogen atom. Transitions of these electrons to an antibonding π* orbital are also possible. These transitions are typically much weaker in intensity than π → π* transitions.
The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. For comparison, the UV-Vis spectrum of 1-phenylnaphthalene-3-carboxylic acid has been reported, and it is anticipated that this compound would exhibit a similar, though distinct, absorption profile due to the electronic differences between a nitrile and a carboxylic acid group. researchgate.net The solvent used for the analysis can also influence the spectrum by stabilizing the ground or excited states to different extents.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 400 | High |
| n → π | > 300 | Low |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the naphthalene and phenyl rings and the nitrile group.
Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules or dipole-dipole interactions involving the nitrile groups. These interactions govern the solid-state properties of the compound.
Chiroptical Spectroscopy (If applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through substitution on the phenyl ring or the naphthalene core, or if the molecule were to adopt a stable, non-planar conformation (atropisomerism), then chiroptical methods would be invaluable.
In such a hypothetical chiral derivative, chiroptical spectroscopy could be used to:
Determine the absolute configuration of the stereocenters.
Investigate conformational changes in solution.
Study interactions with other chiral molecules.
As there are no reports of chiral derivatives of this compound, this section remains a prospective discussion of the potential application of chiroptical techniques.
Theoretical and Computational Chemistry Studies of 3 Phenylnaphthalene 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, electron distribution, and molecular orbital energies, which are key to understanding chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov DFT studies are instrumental in optimizing the molecular geometry of 3-Phenylnaphthalene-1-carbonitrile to find its most stable three-dimensional structure.
These calculations typically begin by predicting key geometric parameters. For a molecule like this compound, a crucial parameter is the dihedral angle between the phenyl ring and the naphthalene (B1677914) core, which dictates the degree of π-conjugation between the two aromatic systems. Studies on analogous compounds, such as 1-phenylnaphthalene (B165152), have shown this angle to be around 58-60°, suggesting a significant twist that reduces conjugation. DFT calculations would precisely determine this angle for this compound, along with all bond lengths and angles.
Furthermore, DFT is used to compute a variety of electronic properties that govern reactivity. acs.orgnih.gov These include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and electrophilicity index. acs.orgresearchgate.net This data helps in predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for this molecule, based on values for related structures. Specific values would be obtained from a dedicated computational study.
| Parameter | Description | Illustrative Value |
| C(phenyl)-C(naphthyl) Bond Length | The length of the bond connecting the two ring systems. | 1.49 Å |
| C≡N Bond Length | The length of the triple bond in the nitrile group. | 1.16 Å |
| Phenyl-Naphthalene Dihedral Angle | The twist angle between the planes of the two rings. | 55° |
| C-C-C Bond Angle (Naphthalene) | Average bond angle within the naphthalene core. | 120.0° |
| C-C≡N Bond Angle | The angle defining the linearity of the nitrile substituent. | 179.5° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly when accounting for electron correlation—the interaction between individual electrons. nih.gov
For this compound, ab initio calculations serve as a benchmark to validate the results from more computationally efficient methods like DFT. nih.gov They are especially important for describing phenomena where electron correlation is critical, such as in the accurate prediction of excited state energies and non-covalent interactions. While computationally expensive, these methods can be applied to refine the understanding of the molecule's electronic structure and to ensure the reliability of predictions regarding its reactivity and spectroscopic properties. mdpi.com
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs), is crucial for understanding a molecule's electronic behavior. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). usf.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. usf.edu A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and naphthalene π-systems, while the electron-withdrawing nitrile group would significantly lower the energy of the LUMO and cause it to have significant density on the C1-carbon and the nitrile group. acs.org Computational analysis provides visualizations of these orbitals and precise energy values. researchgate.netarxiv.orgnih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
Note: This table presents typical data obtained from DFT calculations for illustrative purposes. Actual values would require a specific computational study.
| Property | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.25 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.98 |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.27 |
Reaction Mechanism Prediction and Validation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. It allows for the mapping of the potential energy surface, which connects reactants, products, and high-energy intermediates and transition states.
A chemical reaction proceeds from reactants to products via a transition state (TS), which is the point of maximum energy along the reaction coordinate. Identifying the structure and energy of the transition state is key to understanding the reaction's feasibility and rate. Computational methods can locate and characterize these transient structures. nih.gov
For this compound, theoretical models can predict the outcomes of various reactions, such as electrophilic aromatic substitution. acs.orgnih.gov By calculating the energy barriers (activation energies) for an electrophile to attack different positions on the phenyl or naphthalene rings, chemists can predict the most likely product (regioselectivity). researchgate.netnih.gov For instance, computational studies can determine whether substitution is more favorable on the phenyl ring or at one of the available positions on the naphthalene core. These calculations involve locating the transition state for each possible pathway and comparing their relative energies. acs.orgnih.gov
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides insight into the conformational flexibility and dynamical behavior of the molecule in various environments (e.g., in solution). usf.edunih.gov
For this compound, a key dynamical feature is the rotation around the single bond connecting the phenyl and naphthalene moieties. capes.gov.br MD simulations can explore the conformational landscape associated with this rotation, revealing the energy barriers between different rotational isomers (conformers) and the timescale of their interconversion. plos.org This information is crucial for understanding how the molecule's shape fluctuates under thermal energy and how this flexibility might influence its interactions with other molecules or its properties in condensed phases. nih.gov
Conformational Analysis and Energy Landscapes of this compound
Computational studies on analogous systems, such as 1-phenylnaphthalene, provide valuable insights into the conformational preferences of this compound. Density Functional Theory (DFT) and ab-initio calculations have been employed to map the potential energy surface (PES) associated with the torsional (dihedral) angle between the phenyl and naphthalene rings. researchgate.net For 1-phenylnaphthalene, these studies reveal that the molecule does not adopt a planar or perpendicular conformation in its ground state (S₀). Instead, it favors a twisted structure. researchgate.net This is a result of the balance between two opposing factors: the stabilizing π-conjugation that favors planarity and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogen on the naphthalene ring, which favors a more perpendicular arrangement.
The potential energy surface for the rotation of the phenyl group typically shows two minima corresponding to enantiomeric twisted conformations. researchgate.net The energy barrier for rotation through the planar conformation is a key parameter derived from these studies. For biphenyl, a related but simpler system, the equilibrium torsion angle is around 45°, with a planar torsional energy barrier. researchgate.net For 1-phenylnaphthalene, the energy difference between conformers can be very small, on the order of 60 ± 30 cm⁻¹. researchgate.net The potential energy surface for this compound is expected to exhibit similar characteristics, with the cyano group at the 1-position potentially influencing the precise dihedral angle and rotational barrier through electronic effects.
Table 1: Calculated Torsional Profile Data for Analogous Phenyl-Aromatic Systems
| Molecule | Method | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | DFT | ~45 | ~2.0 |
| 1-Phenylnaphthalene | DFT/ab-initio | Twisted (non-planar) | Not explicitly stated |
| Oxalyl Chloride | MP2 | 79.4 - 83.4 (gauche) | 0.74 (trans to gauche) |
This table presents representative data for analogous systems to illustrate the typical energy scales and conformational preferences. Specific values for this compound would require dedicated computational studies.
Spectroscopic Data Prediction and Theoretical Interpretation
Computational methods are indispensable for predicting and interpreting the spectroscopic data of complex molecules like this compound, including its vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectra: Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and intensities of organic molecules. niscpr.res.in For naphthalene and its derivatives, methods like B3LYP with a 6-311++G(d,p) basis set have shown good agreement with experimental FT-IR and Raman spectra. niscpr.res.in The introduction of a phenyl and a cyano group to the naphthalene core in this compound will lead to characteristic vibrational modes. The CN stretching vibration is expected to appear as a strong and sharp band in the IR spectrum, typically around 2200-2300 cm⁻¹. aip.org The vibrational modes of the naphthalene and phenyl rings, such as C-H stretching, C-C stretching, and ring deformation modes, will also be present, with their exact frequencies and intensities influenced by the substitution pattern. researchgate.net
Electronic Spectra: The UV-Vis absorption spectrum of this compound is governed by π-π* electronic transitions within the aromatic system. Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. niscpr.res.in For 1-phenylnaphthalene, the experimental absorption spectrum in cyclohexane (B81311) shows a peak at 283 nm. aatbio.com Theoretical calculations on related naphthalene derivatives have been performed to predict their maximum absorbance wavelengths. nih.gov The extended conjugation in this compound, involving both the naphthalene and phenyl rings, is expected to result in absorption bands in the UV region. The position and intensity of these bands will be sensitive to the torsional angle between the two rings.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Gauge-Independent Atomic Orbital (GIAO) calculations using DFT are a standard method for this purpose. researchgate.net For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformers. rsc.orgnrel.gov The predicted chemical shifts for the protons and carbons in this compound will be characteristic of the substituted naphthalene and phenyl rings. The chemical shifts of the carbons and protons near the substituent groups (phenyl and cyano) will be most affected.
Table 2: Predicted Spectroscopic Data for Analogous Naphthalene Derivatives
| Spectroscopic Technique | Compound | Method | Predicted Wavenumber/Chemical Shift/λ_max |
| Vibrational (IR) | 1-Cyanonaphthalene | DFT (B3LYP/6-311++G(2d,2p)) | CN stretch: ~2300 cm⁻¹ |
| Electronic (UV-Vis) | 1-Phenylnaphthalene | Experimental | 283 nm |
| NMR (¹³C) | General Organics | GNN (trained on DFT) | MAE: 1.5 ppm |
| NMR (¹H) | General Organics | GNN (trained on DFT) | MAE: ~0.2 ppm |
This table provides examples of predicted and experimental spectroscopic data for related compounds to illustrate the expected values for this compound.
Computational Approaches to Catalyst Design and Optimization for this compound Reactions
The synthesis of this compound can likely be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling to form the C-C bond between the naphthalene and phenyl rings, and a cyanation reaction to introduce the nitrile group. Computational chemistry plays a vital role in understanding the mechanisms of these catalytic reactions and in designing more efficient catalysts.
For the Suzuki-Miyaura coupling, DFT calculations can be used to investigate the energetics of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov These calculations can help in understanding the role of the ligands on the palladium catalyst, the effect of the base, and the nature of the solvent. By modeling different catalyst-ligand complexes, it is possible to screen for catalysts that exhibit lower activation barriers and higher turnover frequencies for the desired coupling reaction. For instance, computational studies have been performed on the palladium-catalyzed C8-arylation of 1-amidonaphthalenes, highlighting the role of the directing group in achieving regioselectivity. researchgate.net
Similarly, for the cyanation of a naphthalene precursor, computational methods can elucidate the mechanism of palladium-catalyzed cyanation reactions. These studies can investigate the nature of the active catalytic species and the pathways for catalyst deactivation, which is a common issue in cyanation reactions due to the strong binding of cyanide to the metal center. nih.gov By understanding these mechanistic details, it is possible to design catalyst systems that are more resistant to poisoning and that can operate under milder reaction conditions.
Machine Learning Applications in this compound Research
Machine learning (ML) is rapidly emerging as a powerful tool in chemical research, with applications in predicting molecular properties, accelerating the discovery of new materials, and optimizing reaction conditions. chemrxiv.orgchemrxiv.orgarxiv.org In the context of this compound and related compounds, ML can be applied in several ways.
Property Prediction: ML models, such as graph neural networks (GNNs) and random forests, can be trained on large datasets of molecules to predict a wide range of properties, including electronic properties (HOMO/LUMO energies, band gaps), spectroscopic data (NMR and UV-Vis spectra), and even toxicity. rsc.orgnrel.govnih.govchemrxiv.org For cyano-substituted polycyclic aromatic hydrocarbons (PAHs), quantitative structure-property relationship (QSPR) models based on ML have been developed to predict bandgaps, electron affinities, and ionization potentials with high accuracy. aip.org Such models could be used to rapidly screen virtual libraries of substituted naphthalenes to identify candidates with desired electronic properties for applications in organic electronics.
Spectra Prediction: Machine learning models are also being developed to predict entire spectroscopic profiles. For example, deep learning models can predict ¹H and ¹³C NMR spectra with an accuracy comparable to DFT calculations but at a fraction of the computational cost. rsc.orgnrel.gov These models learn the complex relationships between molecular structure and spectral features, enabling the rapid generation of predicted spectra for novel compounds like this compound.
Reaction Optimization: ML algorithms can be used to build models that predict the outcome of chemical reactions based on various parameters such as reactants, catalysts, solvents, and temperature. These models can then be used to optimize reaction conditions to maximize the yield of the desired product, such as in the synthesis of this compound.
Table 3: Applications of Machine Learning in the Study of Aromatic Compounds
| Application | ML Model Type | Predicted Property | Relevance to this compound |
| Electronic Properties | QSPR/ML | Bandgap, Electron Affinity, Ionization Potential | Rapid screening for materials applications. aip.org |
| NMR Spectra | Graph Neural Network | ¹H and ¹³C Chemical Shifts | Fast and accurate structural verification. rsc.orgnrel.gov |
| UV-Vis Spectra | Deep Learning | Full Absorption Spectrum | Identification and characterization. |
| Toxicity | QSAR | Toxicological Endpoints | Early assessment of potential hazards. nih.gov |
Future Research Directions and Outlook for 3 Phenylnaphthalene 1 Carbonitrile
Exploration of Novel and Efficient Synthetic Pathways
The development of new and efficient methods for constructing complex molecules like 3-Phenylnaphthalene-1-carbonitrile is a cornerstone of modern organic chemistry. Future research will likely move beyond traditional multi-step sequences to embrace more elegant and atom-economical strategies.
One promising avenue is the application of C-H activation strategies. rsc.org This approach allows for the direct functionalization of the naphthalene (B1677914) core, potentially bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. rsc.org For instance, developing a method for the direct C-H arylation of a naphthalene-1-carbonitrile precursor or the direct C-H cyanation of a 3-phenylnaphthalene intermediate would represent a significant advance.
Domino or cascade reactions , where multiple bond-forming events occur in a single operation, offer another powerful tool for increasing synthetic efficiency. Researchers could explore one-pot procedures that combine the formation of the naphthalene skeleton with the introduction of the phenyl and cyano groups. A hypothetical domino reaction could involve a [4+2] cycloaddition followed by an aromatization and a subsequent cyanation step, all performed in a single reaction vessel.
Furthermore, the adoption of flow chemistry could enable safer, more scalable, and highly optimized syntheses. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and reduced waste generation compared to traditional batch processing.
| Synthetic Strategy | Potential Advantages | Key Challenges | Illustrative Precursors |
|---|---|---|---|
| Direct C-H Arylation/Cyanation | High atom economy, reduced step count, use of simpler starting materials. rsc.org | Achieving high regioselectivity on the naphthalene core, catalyst development. | Naphthalene-1-carbonitrile and Benzene (B151609) (for arylation); 3-Phenylnaphthalene (for cyanation). |
| Domino/Cascade Reactions | Increased efficiency, reduced workup, lower solvent usage. | Complex reaction design, optimization of multiple reaction steps simultaneously. | Substituted Dienes and Alkynes for cycloaddition/aromatization sequences. |
| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control, improved yield and purity. | Initial setup cost, potential for clogging, requires specialized equipment. | Adaptation of existing batch syntheses to a continuous flow regime. |
Development of Advanced and Sustainable Catalytic Systems
The synthesis of this compound and its derivatives often relies on transition-metal catalysis. thieme-connect.comthieme-connect.com A major thrust of future research will be the development of more sustainable and efficient catalytic systems that align with the principles of green chemistry.
A key focus will be replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives such as iron, copper, or nickel. researchgate.net While palladium catalysis is well-established for cross-coupling and cyanation reactions, developing robust systems based on first-row transition metals would offer significant economic and environmental benefits. researchgate.netthieme-connect.de
Photoredox catalysis represents another exciting frontier. beilstein-journals.org Utilizing visible light to drive chemical transformations can enable reactions under mild conditions and open up novel mechanistic pathways. beilstein-journals.org A future goal could be the development of a light-mediated synthesis of this compound, potentially combining photocatalytic C-H activation with a cyanation step.
The principles of biocatalysis , using enzymes to perform chemical transformations, could also be explored. While challenging for a molecule like this compound, the high selectivity and mild reaction conditions offered by enzymes make this a long-term, aspirational goal for sustainable chemical manufacturing.
| Catalytic Approach | Core Principle | Potential Benefits | Research Focus |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Replacing precious metals (e.g., Pd, Rh) with Fe, Cu, Ni. researchgate.net | Lower cost, reduced toxicity, increased sustainability. | Ligand design, catalyst stability and activity, reaction scope. |
| Photoredox Catalysis | Using visible light to initiate and drive reactions. beilstein-journals.org | Mild reaction conditions, novel reactivity, reduced energy consumption. | Development of new photosensitizers, exploration of radical-based pathways. nih.gov |
| Biocatalysis | Employing enzymes for chemical synthesis. | High selectivity, operation in aqueous media, biodegradability. | Enzyme discovery and engineering, pathway design. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, which is assembled through complex, often multi-step, catalytic cycles, there are significant opportunities for deeper mechanistic investigation.
Future research should employ a combination of advanced spectroscopic techniques and computational chemistry . In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can help identify key reaction intermediates and transition states.
Density Functional Theory (DFT) and other computational methods can provide detailed insights into the energetics of different reaction pathways, explain observed regioselectivity, and predict the effect of catalyst and substrate modifications. chemrxiv.orgtandfonline.comresearchgate.net For example, computational studies could be used to model the C-H activation step in a potential direct arylation synthesis, helping to design more effective catalysts and directing groups. researchgate.net A deeper understanding of the mechanism of palladium-catalyzed cyanation reactions, for instance, has revealed the deactivating effects of cyanide ions on the catalyst, leading to the development of improved protocols. thieme-connect.de
| Investigative Tool | Type of Information Provided | Application to this compound Synthesis |
|---|---|---|
| In-situ Spectroscopy (NMR, IR) | Real-time observation of reactant consumption and product/intermediate formation. | Identifying transient intermediates in catalytic cycles, determining reaction kinetics. |
| Kinetic Isotope Effect Studies | Information on bond-breaking/forming in the rate-determining step. | Elucidating whether C-H bond cleavage is the rate-limiting step in a direct functionalization reaction. |
| Computational Chemistry (e.g., DFT) | Energetics of reaction pathways, structures of intermediates and transition states. tandfonline.comresearchgate.net | Predicting regioselectivity, rationalizing catalyst performance, guiding ligand design. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. mdpi.combohrium.com For a target molecule like this compound, these technologies can be applied in several impactful ways.
Reaction optimization is another area where ML can have a significant impact. beilstein-journals.org Machine learning algorithms can analyze data from a limited number of experiments to build predictive models that identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts. This data-driven approach can drastically reduce the time and resources required for process development. bohrium.combeilstein-journals.org
Looking further ahead, de novo drug design algorithms could use the this compound scaffold as a starting point to generate new molecules with predicted desirable properties. While this falls into the realm of compound application, the underlying synthetic accessibility of these new designs would still be a key consideration for the AI, thus driving the need for robust and predictable synthetic methodologies. The integration of AI with automated synthesis platforms could ultimately lead to autonomous systems capable of designing, executing, and optimizing the synthesis of novel naphthalene derivatives. mdpi.comijsetpub.com
| AI/ML Application | Function | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Proposing synthetic routes from target molecule to starting materials. neovarsity.orgijsetpub.com | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome and Yield Prediction | Predicting the products and yields of a chemical reaction. bohrium.com | Faster screening of potential reactions, reducing failed experiments. |
| Automated Reaction Optimization | Using algorithms to systematically explore reaction parameters to find the optimum. beilstein-journals.org | Accelerated process development, improved yields and purity. |
| De Novo Molecular Design | Generating novel molecular structures with desired properties. | Identification of new derivatives with enhanced characteristics, guided by synthetic feasibility. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 3-Phenylnaphthalene-1-carbonitrile to address low yields and harsh reaction conditions?
- Methodological Answer : Prior synthetic routes for related naphthalene carbonitriles involved multi-component reactions under thermal or microwave conditions, which often suffer from long reaction times, low yields, or effluent pollution . To optimize synthesis:
- Step 1 : Screen catalysts (e.g., organocatalysts or metal complexes) to improve reaction efficiency.
- Step 2 : Use design of experiments (DoE) to evaluate variables (temperature, solvent, molar ratios).
- Step 3 : Employ green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to reduce environmental impact.
- Validation : Characterize products via HPLC and NMR to confirm purity and structural integrity .
Q. Which physicochemical properties of this compound are critical for predicting its environmental partitioning and stability?
- Key Properties :
| Property | Value/Description | Relevance |
|---|---|---|
| LogP (XlogP) | ~5.4 (estimated) | Predicts lipid solubility and bioaccumulation potential |
| Topological PSA | 81.3 Ų | Indicates bioavailability and membrane permeability |
| Hydrolysis half-life | Requires experimental data | Determines persistence in water/soil |
- Methodology : Use computational tools (e.g., EPI Suite) to estimate properties, supplemented by experimental validation via GC-MS or LC-MS .
Q. How can researchers design a systematic literature review to identify toxicological data gaps for this compound?
- Step 1 : Define search strings combining CAS numbers, synonyms (e.g., "naphthalene carbonitrile"), and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity") across PubMed, TOXCENTER, and NTRL .
- Step 2 : Apply inclusion criteria (Table B-1) to filter studies by exposure route (oral, inhalation), health outcomes (hepatic/renal effects), and species (human/animal) .
- Step 3 : Use tools like Covidence for screening and risk-of-bias assessment (Table C-6/C-7) to prioritize high-quality studies .
Advanced Research Questions
Q. What experimental design strategies mitigate bias in animal studies investigating this compound toxicity?
- Critical Considerations :
- Randomization : Administer doses using stratified randomization to control for weight/age variables .
- Blinding : Implement double-blinding for outcome assessments (e.g., histopathology).
- Allocation Concealment : Use coded syringes or automated dispensers to prevent selection bias .
Q. How can researchers resolve contradictions in reported mechanisms of action for naphthalene derivatives?
- Approach :
- Step 1 : Conduct in vitro assays (e.g., CYP450 inhibition) to confirm metabolic activation pathways.
- Step 2 : Compare transcriptomic data (RNA-seq) from exposed vs. control models to identify dysregulated genes (e.g., oxidative stress markers) .
- Step 3 : Validate findings using orthogonal methods (e.g., CRISPR knockouts to test gene function) .
Q. What advanced techniques are recommended for monitoring this compound in environmental matrices?
- Air/Water Monitoring :
- GC-ECD : For detecting low concentrations in air samples (detection limit ~0.1 ppb) .
- SPME-LC-MS : For trace analysis in water/sediment, with validation via spike-recovery tests .
Q. How can computational modeling improve risk assessment for this compound?
- QSAR Models : Predict toxicity endpoints (e.g., LD50) using analogs like 1-methylnaphthalene .
- PBPK Modeling : Simulate pharmacokinetics across species by inputting physicochemical data (e.g., logP, molecular weight) .
- Validation : Compare predictions with in vivo data from subchronic exposure studies .
Data Analysis and Reporting
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies?
- Recommended Tests :
- Probit Analysis : For mortality data (LC50/EC50 calculations).
- ANOVA with Tukey’s HSD : Compare systemic effects across dose groups.
- Benchmark Dose (BMD) Modeling : Derive safe exposure levels using EPA BMDS software .
Q. How should researchers address non-peer-reviewed data (e.g., theses, technical reports) in hazard identification?
- Protocol :
- Step 1 : Subject grey literature to peer review by ≥3 domain experts (conflict-free) .
- Step 2 : Cross-validate findings with regulatory assessments (e.g., IARC monographs) .
- Step 3 : Flag limitations (e.g., incomplete methods) in risk-of-bias tables .
Tables for Quick Reference
Table 1 . Key Databases for Literature Reviews on Naphthalene Derivatives
Table 2 . Risk-of-Bias Criteria for Animal Studies
| Criterion | High-Quality Example |
|---|---|
| Dose randomization | Automated dispensing system |
| Outcome blinding | Independent pathologist review |
| Allocation concealment | Sealed, opaque envelopes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
